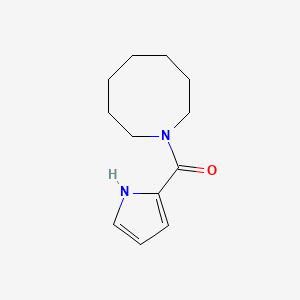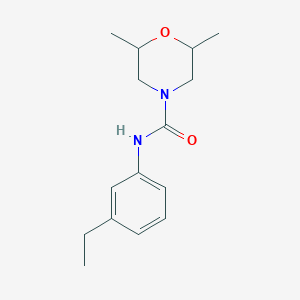
3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide, also known as MPNC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have a fluorescent property, which makes it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been found to have anticancer and anti-inflammatory properties, which make it useful for studying these biological processes. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of 3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide. One direction is to further investigate its anticancer properties and its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of this compound and to improve its solubility in water for easier use in lab experiments. Finally, this compound could be further studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of 3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 1-methyl-4-pyrazolecarboxylic acid and methoxyamine hydrochloride in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
3-methoxy-N-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-10-13(9-17-19)18-16(20)14-7-11-5-3-4-6-12(11)8-15(14)21-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWDOYFXTUFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
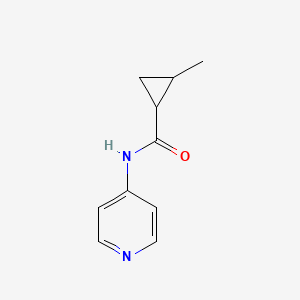

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
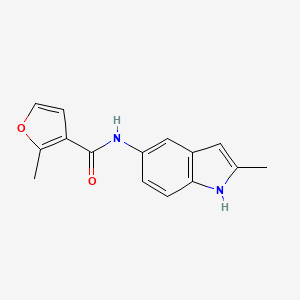
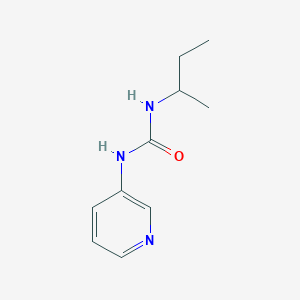
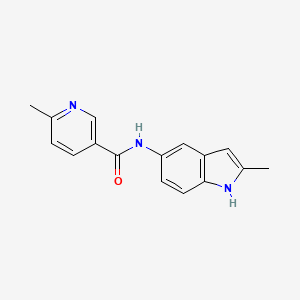
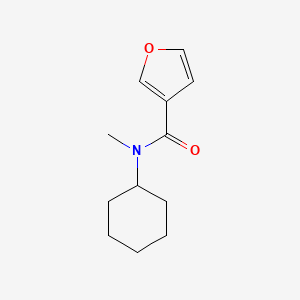
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)

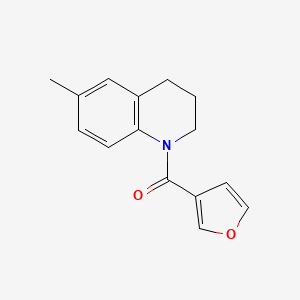
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)
